Ethyl 3-benzoyl-3-bromopropionate physical properties
Ethyl 3-benzoyl-3-bromopropionate physical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-benzoyl-3-bromopropionate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-benzoyl-3-bromopropionate (CAS No. 39225-30-4) is an α-halo-β-ketoester of significant interest in synthetic organic chemistry. Its trifunctional nature, comprising a ketone, an ester, and a reactive bromine atom, positions it as a versatile building block for the synthesis of a wide array of complex organic molecules and heterocyclic systems. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its probable synthetic pathway, and an expert analysis of its predicted spectroscopic characteristics. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their work, emphasizing the causal relationships between its structure and its chemical behavior.
Introduction and Structural Elucidation
Ethyl 3-benzoyl-3-bromopropionate is structurally derived from ethyl benzoylacetate, a common β-ketoester. The introduction of a bromine atom at the α-position (C3) significantly modulates the compound's reactivity, creating a highly electrophilic center susceptible to nucleophilic attack. This structural feature is the cornerstone of its synthetic utility.
Molecular Structure:
Caption: Chemical structure of Ethyl 3-benzoyl-3-bromopropionate.
Physicochemical Properties
While extensive experimental data for Ethyl 3-benzoyl-3-bromopropionate is not widely published, its fundamental properties can be reliably calculated or inferred from its structure and comparison to its precursor, ethyl benzoylacetate.
| Property | Predicted/Calculated Value | Justification |
| CAS Number | 39225-30-4 | Assigned registry number for this specific chemical entity.[1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | Derived from the chemical structure. |
| Molecular Weight | 271.11 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar α-haloketones and the parent compound, ethyl benzoylacetate. Color may develop upon storage due to decomposition. |
| Boiling Point | Not experimentally determined. Estimated to be >250 °C (decomposes). | The boiling point of the precursor, ethyl benzoylacetate, is ~269 °C. The addition of a heavy bromine atom will increase intermolecular forces, raising the boiling point. |
| Density | Not experimentally determined. Estimated to be >1.3 g/mL. | The density of ethyl benzoylacetate is ~1.1 g/mL. The incorporation of a dense bromine atom will significantly increase the overall density of the molecule. |
| Solubility | Insoluble in water. Soluble in common organic solvents. | The molecule is largely nonpolar, making it miscible with solvents like diethyl ether, dichloromethane, ethyl acetate, and acetone. It is expected to be insoluble in water. |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of Ethyl 3-benzoyl-3-bromopropionate is the α-bromination of ethyl benzoylacetate. This reaction proceeds via an acid- or base-catalyzed enolization, followed by electrophilic attack by a bromine source.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Ethyl 3-benzoyl-3-bromopropionate.
Experimental Protocol (Illustrative):
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Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add ethyl benzoylacetate (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.
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Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) to the flask. For radical-initiated bromination, a catalytic amount of a radical initiator like AIBN can be added, and the mixture is heated to reflux. Alternatively, for acid-catalyzed bromination, a solution of bromine (Br₂) in the same solvent can be added dropwise.
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. If Br₂ was used, the excess can be quenched by washing with a saturated solution of sodium thiosulfate. The mixture is then washed with water and brine.
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Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure Ethyl 3-benzoyl-3-bromopropionate.
Causality in Synthesis: The methylene protons at the α-position of ethyl benzoylacetate are acidic due to the electron-withdrawing effects of the adjacent benzoyl and ester carbonyl groups. This allows for the formation of a stable enolate intermediate, which readily attacks electrophilic bromine, leading to selective monobromination at the α-carbon.
Spectroscopic Data (Predicted)
The following spectroscopic characteristics are predicted based on the known effects of the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance):
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~1.2-1.4 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split by the adjacent methylene protons.
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~4.2-4.4 ppm (quartet, 2H): The methylene protons (-OCH₂-) of the ethyl ester group, split by the adjacent methyl protons.
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~5.5-5.8 ppm (singlet, 1H): The methine proton (-CHBr-) at the α-position. This proton is significantly deshielded by the adjacent bromine atom and two carbonyl groups.
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~7.4-8.1 ppm (multiplet, 5H): The aromatic protons of the benzoyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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~14 ppm: The methyl carbon (-CH₃) of the ethyl ester.
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~62 ppm: The methylene carbon (-OCH₂-) of the ethyl ester.
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~50-55 ppm: The methine carbon (-CHBr-) at the α-position, shifted downfield by the attached bromine.
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~128-135 ppm: Aromatic carbons of the benzoyl group.
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~165-170 ppm: The ester carbonyl carbon (-COO-).
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~190-195 ppm: The ketone carbonyl carbon (-CO-).
IR (Infrared) Spectroscopy:
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~1735-1750 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.
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~1680-1700 cm⁻¹ (strong): C=O stretch of the ketone carbonyl group.
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~3000-3100 cm⁻¹ (weak): Aromatic C-H stretches.
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~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretches.
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~1100-1300 cm⁻¹ (strong): C-O stretch of the ester.
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~550-650 cm⁻¹ (medium): C-Br stretch.
Mass Spectrometry (MS):
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The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at M+ and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Expected molecular ion peaks at m/z = 270 and 272.
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Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl group (-C₂H₅, m/z 29), and the benzoyl group (-COC₆H₅, m/z 105).
Reactivity and Applications
Ethyl 3-benzoyl-3-bromopropionate is a potent electrophile and alkylating agent. Its primary utility lies in its ability to react with a wide range of nucleophiles at the bromine-bearing carbon.
Key Reactions:
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Nucleophilic Substitution: Reacts with amines, thiols, azides, and carbanions to introduce the benzoyl-ethoxycarbonyl-ethyl moiety.
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Heterocycle Synthesis: It is an ideal precursor for the synthesis of various five- and six-membered heterocycles. For example, reaction with hydrazine derivatives can yield pyrazoles, while reaction with thiourea can produce thiazoles.
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Favorskii Rearrangement: Under basic conditions, it may undergo a Favorskii rearrangement to form cyclopropanecarboxylic acid derivatives.
Applications in Drug Development:
The structural motif accessible from this compound is prevalent in many biologically active molecules. Its ability to serve as a starting point for the synthesis of substituted pyrazoles, thiazoles, and other heterocyclic systems makes it a valuable intermediate for generating compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Hazard Profile:
As an α-haloketone and an alkylating agent, Ethyl 3-benzoyl-3-bromopropionate should be handled with caution. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Alkylating agents are often toxic and may have mutagenic properties.
Handling Precautions:
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Always handle this compound in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.
Conclusion
Ethyl 3-benzoyl-3-bromopropionate, while not extensively documented in the public literature, represents a powerful synthetic intermediate. By understanding its logical synthesis from ethyl benzoylacetate and predicting its physical and spectroscopic properties based on established chemical principles, researchers can effectively design experiments and synthetic routes that leverage its unique reactivity. Its potential as a building block for complex molecular architectures, particularly in the pharmaceutical industry, underscores the importance of this versatile reagent.
References
- Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 18, p.36 (1938). Synthesis of Ethyl Benzoylacetate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0272]
- Chemsrc. ethyl 3-benzoyl-3-bromopropionate. [URL: https://www.chemsrc.com/en/cas/39225-30-4_1035794.html]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. General principles of NMR, IR, and Mass Spectrometry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
